molecular formula C12H9Cl2N3O3 B10903061 methyl 3-[(2,5-dichlorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate

methyl 3-[(2,5-dichlorophenyl)carbamoyl]-1H-pyrazole-1-carboxylate

Cat. No.: B10903061
M. Wt: 314.12 g/mol
InChI Key: ZAUZXFDHTWONJE-UHFFFAOYSA-N
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Description

METHYL 3-[(2,5-DICHLOROANILINO)CARBONYL]-1H-PYRAZOLE-1-CARBOXYLATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with a methyl ester and a dichloroaniline group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(2,5-DICHLOROANILINO)CARBONYL]-1H-PYRAZOLE-1-CARBOXYLATE typically involves the reaction of 2,5-dichloroaniline with pyrazole-1-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of METHYL 3-[(2,5-DICHLOROANILINO)CARBONYL]-1H-PYRAZOLE-1-CARBOXYLATE may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures consistent quality and high throughput. The optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(2,5-DICHLOROANILINO)CARBONYL]-1H-PYRAZOLE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dichloroaniline moiety, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

METHYL 3-[(2,5-DICHLOROANILINO)CARBONYL]-1H-PYRAZOLE-1-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of METHYL 3-[(2,5-DICHLOROANILINO)CARBONYL]-1H-PYRAZOLE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. The presence of the dichloroaniline group enhances its binding affinity and specificity towards certain targets, leading to pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-[(3,5-DICHLOROANILINO)CARBONYL]-5-NITROBENZOATE
  • METHYL 3-[(2,3-DICHLOROANILINO)CARBONYL]-5-NITROBENZOATE

Uniqueness

METHYL 3-[(2,5-DICHLOROANILINO)CARBONYL]-1H-PYRAZOLE-1-CARBOXYLATE is unique due to its specific substitution pattern on the pyrazole ring and the dichloroaniline moiety This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C12H9Cl2N3O3

Molecular Weight

314.12 g/mol

IUPAC Name

methyl 3-[(2,5-dichlorophenyl)carbamoyl]pyrazole-1-carboxylate

InChI

InChI=1S/C12H9Cl2N3O3/c1-20-12(19)17-5-4-9(16-17)11(18)15-10-6-7(13)2-3-8(10)14/h2-6H,1H3,(H,15,18)

InChI Key

ZAUZXFDHTWONJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C=CC(=N1)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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